molecular formula C10H12Cl2N2O2 B1445647 tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate CAS No. 1421601-13-9

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

Cat. No. B1445647
CAS RN: 1421601-13-9
M. Wt: 263.12 g/mol
InChI Key: PLYJEMRLEXWZLX-UHFFFAOYSA-N
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Description

“tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1421601-13-9 . It has a molecular weight of 263.12 and is a powder in physical form . The IUPAC name for this compound is tert-butyl 3,6-dichloro-2-pyridinylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) . This indicates that the compound has a pyridinyl group attached to a carbamate group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.12 and is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

Protective Group in Peptide Synthesis

The tert-butyl carbamate (Boc) group is widely employed as a protective group for amines, particularly in peptide synthesis. It provides excellent stability against various nucleophiles and reducing agents and can be conveniently deprotected under acidic conditions .

Organic Synthesis Methodology

This compound serves as a reagent in organic synthesis, offering a straightforward route to tert-butyl esters and ethers from carboxylic acids and alcohols, respectively. These transformations are fundamental in organic synthesis, providing a pathway to a wide range of organic compounds .

Development of Cytotoxic Agents

Derivatives of tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate have been explored for their cytotoxic properties. For instance, it has been used as an intermediate in the synthesis of compounds with activity against human carcinoma cell lines, highlighting its potential in cancer research .

properties

IUPAC Name

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYJEMRLEXWZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3,6-dichloropyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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